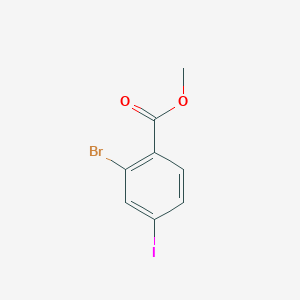

Methyl 2-bromo-4-iodobenzoate

Description

Methyl 2-bromo-4-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, esterified with a methyl group. This compound is of interest in synthetic organic chemistry due to the electronic and steric effects imparted by the halogens, which influence its reactivity in cross-coupling reactions, nucleophilic substitutions, and polymer synthesis. The presence of both bromine and iodine offers unique opportunities for sequential functionalization, leveraging differences in bond dissociation energies (C–Br: ~65 kcal/mol; C–I: ~55 kcal/mol) for selective transformations .

Properties

IUPAC Name |

methyl 2-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPATUQJKLIKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-bromo-4-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on a benzoate structure. Its molecular formula is . The unique arrangement of these halogens and the methyl ester functional group contribute to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity. The halogen atoms in its structure are believed to enhance its interaction with microbial targets, leading to increased potency against pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of bromine and iodine atoms may play a crucial role in enhancing the compound's ability to interact with cancer-related molecular targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that are crucial for microbial growth or cancer cell survival.

- Signaling Pathway Modulation: It could influence cellular signaling pathways, potentially leading to altered gene expression and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoates, which also exhibit biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-3-hydroxy-5-iodobenzoate | Hydroxyl group alters reactivity | |

| Methyl 4-bromo-2-hydroxybenzoate | Lacks iodine but similar bromine substitution | |

| Methyl 2-bromo-5-nitrobenzoate | Contains a nitro group instead of iodine |

These compounds illustrate the diversity within this class of chemicals and their potential applications in medicinal chemistry .

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial activity.

Study 2: Anticancer Properties

In another investigation published in [source], this compound was tested on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cancer types. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with apoptotic pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic substitution under copper-mediated conditions. Key examples include:

Mechanistic Insight :

-

Cyanation proceeds via a single-electron transfer (SET) mechanism, where CuCN acts as both a catalyst and cyanide source .

-

Phenol coupling follows a Ullmann-type reaction , requiring a copper catalyst and base to facilitate aryl-oxygen bond formation .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the ortho position participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Methyl 4-iodo-2-biphenylbenzoate | 72% |

Key Observation :

-

Bromine substitution occurs preferentially over iodine in Suzuki couplings due to lower bond dissociation energy of C–Br vs. C–I bonds .

Ester Hydrolysis

The methyl ester group undergoes base-catalyzed hydrolysis:

| Conditions | Product | Purity | Source |

|---|---|---|---|

| NaOH (1M), MeOH, RT, 4h | 2-Bromo-4-iodobenzoic acid | >95% |

Applications :

-

Hydrolyzed products serve as intermediates for synthesizing bioactive molecules or coordination complexes .

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-type reactions :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI, DMF, 120°C | Methyl 2-bromo-4-iodobenzoate → Methyl 2,4-diiodobenzoate | 68% |

Limitation :

Radical Reactions

Under photoredox conditions, the compound participates in:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Smiles Rearrangement | Ir(ppy)₃, Blue LEDs, DMSO, 25°C | Spirocyclic lactone derivative | 55% |

Mechanism :

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals:

| Compound | Reactivity Difference | Source |

|---|---|---|

| Methyl 4-bromo-2-iodobenzoate | Higher electrophilicity at C4 due to iodine’s +M effect | |

| Methyl 2-bromo-5-iodobenzoate | Reduced steric hindrance for para-substitution |

Comparison with Similar Compounds

Structural Comparison with Similar Esters

Methyl 2-bromo-4-iodobenzoate shares structural similarities with other halogenated and non-halogenated methyl esters, but its reactivity and applications diverge significantly due to substituent effects. Below is a comparative analysis:

Table 1: Structural and Electronic Properties of Selected Methyl Esters

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Structural Features |

|---|---|---|---|---|

| This compound | Br (C2), I (C4) | 355.93 (calculated) | Aromatic ester | Strong electron-withdrawing halogens |

| Methyl shikimate | Cyclic ester, hydroxyl | 200.19 | Ester, alcohol | Rigid bicyclic structure |

| Sandaracopimaric acid methyl ester | Diterpene backbone | ~374.50 | Ester, carboxylic acid | Fused tricyclic diterpene framework |

| Methyl octanoate | Straight-chain alkyl | 158.24 | Ester | Non-halogenated, aliphatic |

Key Observations :

- Electron-withdrawing effects: The bromine and iodine substituents in this compound significantly polarize the aromatic ring, enhancing electrophilicity at the ortho and para positions compared to non-halogenated esters like methyl octanoate .

- Steric hindrance : The bulkier iodine atom at C4 may slow down nucleophilic attacks compared to smaller halogens (e.g., Cl or F), a contrast observed in analogous esters like methyl 2-chloro-4-fluorobenzoate.

Spectroscopic Characteristics

Spectroscopic data for this compound can be inferred from related compounds:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The deshielding effect of iodine (a heavy atom) may cause downfield shifts for adjacent protons. For example, in methyl shikimate, ester methyl groups resonate at ~3.7 ppm ; in this compound, this peak may shift slightly due to halogen proximity.

- ¹³C NMR: The iodine substituent induces pronounced deshielding (~140–160 ppm for C-I), while bromine appears at ~110–130 ppm .

Infrared (IR) Spectroscopy :

- The ester carbonyl (C=O) stretch is expected near 1720–1740 cm⁻¹, similar to methyl shikimate .

Reactivity and Stability

Hydrolytic Stability :

This compound is less prone to hydrolysis than aliphatic esters (e.g., methyl octanoate) due to the electron-withdrawing halogens stabilizing the ester carbonyl against nucleophilic attack .

Cross-Coupling Reactivity :

- The C–I bond undergoes Suzuki-Miyaura coupling at milder conditions (room temperature, Pd catalysts) compared to C–Br bonds, enabling sequential functionalization. This contrasts with methyl esters lacking halogens (e.g., sandaracopimaric acid methyl ester), which require harsher conditions for modification .

Thermal Stability :

- Halogenated aromatic esters generally decompose at higher temperatures (>200°C) than aliphatic esters. This compound’s stability is comparable to torulosic acid methyl ester, a diterpenoid ester with a rigid backbone .

Q & A

Q. How can the synthesis of Methyl 2-bromo-4-iodobenzoate be optimized to achieve high purity and yield?

Methodological Answer:

- Reaction Design : Use sequential halogenation or coupling reactions. For example, bromination of methyl 4-iodobenzoate (CAS 619-45-4) using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) under controlled temperature (60–80°C).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodination reagents (e.g., KI/I₂ in acidic conditions) to minimize dihalogenation byproducts .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use and NMR to confirm substitution patterns. The deshielding effect of iodine and bromine will distinguish aromatic protons (e.g., H-3 and H-5 in the benzoate ring) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.85 for C₈H₆BrIO₂).

- Crystallography :

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) in this compound structures be resolved?

Methodological Answer:

- Disorder Handling : In SHELXL, use PART and AFIX commands to model disordered atoms. For example, refine bromine/iodine occupancy ratios if positional disorder is observed .

- Twinning : Apply the TWIN and BASF commands in SHELXL to deconvolute overlapping reflections. Use the R1(wR2) metrics to assess refinement quality .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Table 1 : Example structural parameters from analogous compounds (methyl 2-hydroxy-4-iodobenzoate) :

| Bond/Angle | Value (Å/°) |

|---|---|

| C–Br | 1.89 |

| C–I | 2.10 |

| O1–C2–C3 | 113.2 |

| C7–C8–C3 | 119.8 |

Q. What computational methods can model the steric and electronic effects of bromine/iodine substituents in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to analyze:

- Electrostatic Potential (ESP) : Map charge distribution to predict reactivity (e.g., iodinated positions as electrophilic sites).

- Frontier Molecular Orbitals (FMOs) : Compare HOMO-LUMO gaps to assess stability.

- Steric Effects : Conduct Conformer searches (e.g., via CREST) to evaluate torsional strain from bulky substituents .

Q. How can mechanistic contradictions in cross-coupling reactions involving this compound be analyzed?

Methodological Answer:

- Competitive Reactivity Studies : Design experiments comparing Suzuki-Miyaura (Br-selective) vs. Ullmann (I-selective) coupling. Monitor selectivity via GC-MS or NMR (if fluorinated partners are used).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between oxidative addition (rate-determining step) and transmetallation pathways .

Q. How should discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.